molecular formula C3H4F4O2 B3116356 2,2,3,3-Tetrafluoropropanal hydrate CAS No. 215858-32-5

2,2,3,3-Tetrafluoropropanal hydrate

Cat. No. B3116356
M. Wt: 148.06 g/mol
InChI Key: PGMLCFMLCQIWAY-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoropropanal hydrate is a chemical compound with the molecular formula C3H4F4O2 . It is used for research and development purposes . The compound is also known as 2,2,3,3-Tetrafluoro-1-propanol .


Molecular Structure Analysis

The molecular weight of 2,2,3,3-Tetrafluoropropanal hydrate is approximately 148.056 Da . The InChI key for the compound is NBUKAOOFKZFCGD-UHFFFAOYSA-N .

Scientific Research Applications

Enclathration and Hydrate Formation

The enclathration of 2,2,3,3-tetrafluoropropanal hydrate has been explored, particularly in its interaction with methane to form structure-II CH4+HFO-1234yf mixed-gas hydrate. This study highlights the importance of adding methane as a help molecule to facilitate hydrate formation under certain conditions, revealing intricate relationships in gas hydrate systems (Katsuta et al., 2013).

Organic Synthesis Applications

2,2,3,3-Tetrafluoropropanal hydrate serves as a valuable fluorinated building block in organic synthesis, offering a cost-effective and accessible option for creating various chemical compounds. Research in this area focuses on nucleophilic substitution reactions, expanding the potential of this compound in organic chemistry (Murray et al., 2019).

Vapor Pressure Measurements

The compound's vapor pressure characteristics have been extensively measured, providing critical data for its application in various fields, including refrigeration and air conditioning. This research is crucial for understanding the physical properties of 2,2,3,3-tetrafluoropropanal hydrate under different temperature and pressure conditions (Yang et al., 2014).

Electrocatalytic Applications

In the realm of electrochemistry, 2,2,3,3-tetrafluoropropanal hydrate is used for the selective oxidation of 2,2,3,3-tetrafluoro-1-propanol to produce high-value chemicals. This research opens avenues for green and selective chemical synthesis using functional electrocatalytic reactors (Wang et al., 2014).

Flammability and Environmental Studies

Studies on the flammability limits of tetrafluoropropene isomers, including 2,2,3,3-tetrafluoropropanal hydrate, have been conducted to understand their behavior under different environmental conditions. This research is essential for safety considerations in applications where these compounds are used (Zhai et al., 2019).

Safety And Hazards

The safety data sheet for 2,2,3,3-Tetrafluoro-1-propanol, a related compound, indicates that it is flammable and can cause serious eye irritation. It is also toxic if inhaled . It’s important to handle 2,2,3,3-Tetrafluoropropanal hydrate with care, using appropriate personal protective equipment and following safe laboratory practices.

Future Directions

A study on 2,2,3,3-Tetrafluoro-1-propanol suggests that it is an important organic fluorine-containing intermediate in the production process of surfactants and pharmaceuticals . The same could potentially be true for 2,2,3,3-Tetrafluoropropanal hydrate, but more research is needed to confirm this and to explore other potential applications for this compound.

properties

IUPAC Name

2,2,3,3-tetrafluoropropanal;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F4O.H2O/c4-2(5)3(6,7)1-8;/h1-2H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMLCFMLCQIWAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(C(F)F)(F)F.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40725043
Record name 2,2,3,3-Tetrafluoropropanal--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3-Tetrafluoropropanal hydrate

CAS RN

215858-32-5
Record name 2,2,3,3-Tetrafluoropropanal--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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